2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of two heptylphenyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-heptylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-difluoromethoxyphenyl)-1,3,4-oxadiazole
- 3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole
Comparison
Compared to similar compounds, 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring and the heptylphenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. For instance, the thiadiazole ring can enhance the compound’s stability and electronic properties, making it suitable for use in advanced materials and electronic devices.
Properties
CAS No. |
77477-23-7 |
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Molecular Formula |
C28H38N2S |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2,5-bis(4-heptylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C28H38N2S/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-29-30-28(31-27)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI Key |
JLHWJUKDIGADIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCCCC |
Origin of Product |
United States |
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